2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a strong acid catalyst and elevated temperatures.
Acetic Acid Introduction: The acetic acid moiety is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various functionalized derivatives
Scientific Research Applications
2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(4-Methoxyphenyl)-2-methylthiazol-5-yl)acetic acid
- 2-(4-(4-Ethylphenyl)-2-methylthiazol-5-yl)acetic acid
- 2-(4-(4-Propoxyphenyl)-2-methylthiazol-5-yl)acetic acid
Uniqueness
2-(4-(4-Ethoxy-3-methylphenyl)-2-methylthiazol-5-yl)acetic acid is unique due to the presence of both ethoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C15H17NO3S |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-[4-(4-ethoxy-3-methylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H17NO3S/c1-4-19-12-6-5-11(7-9(12)2)15-13(8-14(17)18)20-10(3)16-15/h5-7H,4,8H2,1-3H3,(H,17,18) |
InChI Key |
FFJKVDBFESEOFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |
Origin of Product |
United States |
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